N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
Benzothiazoles can be synthesized through various synthetic pathways. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
Benzothiazole involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis
In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole compound would depend on its exact structure. For example, the compound “4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylaniline” has a molecular formula of C17H18N2S and a molecular weight of 282.409 g/mol .Scientific Research Applications
Antimicrobial Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide: has been investigated for its antimicrobial potential. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against bacterial strains such as E. coli, B. mycoides, and the fungal pathogen C. albicans . The identification of potent antimicrobial agents is crucial for combating infections and developing new therapeutic strategies.
Antioxidant Properties
Exploring the antioxidant activity of this compound is another avenue of interest. While specific studies on this exact compound are limited, related thiazole derivatives have demonstrated antioxidant properties . Investigating its ability to scavenge free radicals and protect against oxidative stress could be valuable.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that they may exert bactericidal or bacteriostatic effects.
Future Directions
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-3-4-8(2)11-10(7)14-13(17-11)15-12(16)9-5-6-9/h3-4,9H,5-6H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDXQXYZRDCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
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